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Compound of Interest

Compound Name: Piperazine phosphate

Cat. No.: B147339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphate salt form of

piperazine, a critical intermediate in the pharmaceutical industry. This document delves into its

chemical and physical properties, synthesis, stability, and analytical methodologies, presenting

a valuable resource for professionals in drug development and research.

Chemical and Physical Properties
Piperazine phosphate (C₄H₁₀N₂·H₃PO₄) is the product of the acid-base reaction between the

organic base piperazine and phosphoric acid. The formation of this salt modifies the

physicochemical properties of the parent piperazine molecule, influencing its solubility, stability,

and handling characteristics, which are crucial for pharmaceutical formulation.

Physicochemical Data
A summary of the key physicochemical properties of piperazine phosphate is presented in

Table 1.

Table 1: Physicochemical Properties of Piperazine Phosphate
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Property Value Reference

Molecular Formula C₄H₁₀N₂·H₃PO₄ [1]

Molecular Weight 184.13 g/mol (anhydrous) [1]

Appearance White crystalline powder [1]

Melting Point
Approximately 222 °C (with

decomposition)
[1]

pH (1% w/v aqueous solution) 6.0 - 6.5 [1]

Solubility

Sparingly soluble in water;

Practically insoluble in

methanol, ethanol, and diethyl

ether; Soluble in formic acid.

[1]

Note: Specific quantitative solubility data at various temperatures is not readily available in the

public domain. However, piperazine as a free base is highly soluble in water (15 g/100 mL at

20°C)[2][3]. The phosphate salt form is expected to have lower aqueous solubility.

Crystal Structure
The crystal structure of piperazinium phosphates reveals a complex network of hydrogen

bonds. In related structures, the piperazinium cation adopts a chair conformation. These

hydrogen bonds between the piperazinium cations and phosphate anions are fundamental to

the stability of the crystal lattice.[4][5]

Synthesis of Piperazine Phosphate
The synthesis of piperazine phosphate is a straightforward acid-base neutralization reaction.

A general workflow for this synthesis is depicted in the following diagram.
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A generalized workflow for the synthesis of piperazine phosphate.
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A detailed experimental protocol for the laboratory-scale synthesis is provided in the

Experimental Protocols section (5.1).

Stability Profile
The stability of piperazine phosphate is a critical parameter for its storage and formulation into

a final drug product. Forced degradation studies are essential to understand its degradation

pathways.

Forced Degradation Studies
Forced degradation studies, as mandated by ICH guidelines (Q1A/Q1B), are performed to

identify potential degradation products and to establish the stability-indicating nature of

analytical methods.[4][6][7][8][9][10] The typical stress conditions include:

Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl).

Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH).

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

Thermal Degradation: Exposure to high temperature (e.g., 60-80°C).

Photolytic Degradation: Exposure to light (e.g., UV and visible light).

While specific quantitative data for the forced degradation of piperazine phosphate is not

readily available, piperazine and its derivatives are known to be susceptible to oxidative

degradation. A detailed protocol for conducting a forced degradation study is provided in the

Experimental Protocols section (5.2).

Analytical Methodologies
Robust analytical methods are crucial for the quality control of piperazine phosphate,

including assay, impurity profiling, and dissolution testing.

Stability-Indicating HPLC Method
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A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to

separate and quantify piperazine phosphate from its potential degradation products and

impurities. A typical method validation workflow is illustrated below.
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HPLC Method Validation Workflow
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A typical workflow for the validation of a stability-indicating HPLC method.
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A detailed protocol for a stability-indicating HPLC method and its validation is provided in the

Experimental Protocols section (5.3).

Dissolution Testing
For solid oral dosage forms, dissolution testing is a critical quality control test to ensure batch-

to-batch consistency and to predict in vivo performance. Given that piperazine phosphate is

sparingly soluble in water, developing a discriminatory dissolution method is important.

Table 2: Typical Dissolution Test Parameters for a Sparingly Soluble Drug

Parameter Recommended Condition

Apparatus USP Apparatus 2 (Paddle)

Speed 50 or 75 RPM

Medium pH 1.2, 4.5, and 6.8 buffers

Volume 900 mL

Temperature 37 ± 0.5 °C

A detailed protocol for dissolution testing is provided in the Experimental Protocols section

(5.4).

Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a

critical property to evaluate for solid dosage forms. Dynamic Vapor Sorption (DVS) is a

common technique used for this assessment.[11][12][13][14][15][16][17][18][19][20][21][22]

A detailed protocol for hygroscopicity testing is provided in the Experimental Protocols section

(5.5).

Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
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Synthesis of Piperazine Phosphate
Objective: To synthesize piperazine phosphate from piperazine and phosphoric acid.

Materials:

Piperazine (anhydrous)

Orthophosphoric acid (85%)

Ethanol (95%)

Magnetic stirrer and hotplate

Beakers and Erlenmeyer flasks

Büchner funnel and filter paper

Vacuum oven

Procedure:

Dissolve 10.0 g of anhydrous piperazine in 100 mL of 95% ethanol in a 250 mL beaker with

gentle warming and stirring.

In a separate beaker, cautiously dilute the stoichiometric amount of 85% orthophosphoric

acid in 50 mL of 95% ethanol.

Slowly add the phosphoric acid solution to the piperazine solution with continuous stirring. A

white precipitate will form immediately.

Continue stirring the mixture for 1 hour at room temperature.

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

Collect the white precipitate by vacuum filtration using a Büchner funnel.

Wash the precipitate with two 20 mL portions of cold 95% ethanol.
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Dry the product in a vacuum oven at 60°C to a constant weight.

Calculate the yield and characterize the product using appropriate analytical techniques

(e.g., melting point, FT-IR, and assay).

Forced Degradation Study
Objective: To investigate the degradation of piperazine phosphate under various stress

conditions.

Materials:

Piperazine phosphate

Hydrochloric acid (0.1 M)

Sodium hydroxide (0.1 M)

Hydrogen peroxide (3%)

HPLC-grade water and acetonitrile

pH meter

Calibrated oven

Photostability chamber

Validated stability-indicating HPLC method

Procedure:

Acid Hydrolysis: Dissolve a known amount of piperazine phosphate in 0.1 M HCl to a final

concentration of approximately 1 mg/mL. Keep the solution at 60°C for 24 hours. Withdraw

samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile

phase for HPLC analysis.

Base Hydrolysis: Dissolve a known amount of piperazine phosphate in 0.1 M NaOH to a

final concentration of approximately 1 mg/mL. Keep the solution at 60°C for 24 hours.
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Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with

mobile phase for HPLC analysis.

Oxidative Degradation: Dissolve a known amount of piperazine phosphate in a 3%

hydrogen peroxide solution to a final concentration of approximately 1 mg/mL. Keep the

solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals

and dilute with mobile phase for HPLC analysis.

Thermal Degradation: Store a known amount of solid piperazine phosphate in a calibrated

oven at 80°C for 7 days. Withdraw samples at appropriate time intervals, dissolve in mobile

phase, and analyze by HPLC.

Photolytic Degradation: Expose a known amount of solid piperazine phosphate to light

providing an overall illumination of not less than 1.2 million lux hours and an integrated near-

ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

Analyze the sample by HPLC.

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate

the percentage degradation and identify any major degradation products.

Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the assay and impurity determination

of piperazine phosphate.

Chromatographic Conditions (Example):

Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile

in a gradient or isocratic mode.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection: UV at an appropriate wavelength (piperazine lacks a strong chromophore, so

derivatization or detection at low UV wavelengths may be necessary).
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Column Temperature: 30°C

Validation Parameters and Acceptance Criteria:

Specificity: The method should be able to resolve the piperazine phosphate peak from all

potential degradation products and impurities.

Linearity: Correlation coefficient (r²) ≥ 0.999 over the concentration range.

Accuracy: Percent recovery between 98.0% and 102.0%.

Precision:

Repeatability (RSD) ≤ 2.0%.

Intermediate Precision (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): To be determined based on signal-

to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Robustness: The method should remain unaffected by small, deliberate variations in method

parameters (e.g., pH of mobile phase, column temperature, flow rate).

Dissolution Testing Protocol
Objective: To determine the dissolution rate of piperazine phosphate from an immediate-

release tablet formulation.

Apparatus and Conditions:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl (or other appropriate medium)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
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Procedure:

Place 900 mL of the dissolution medium in each of the six dissolution vessels and allow the

medium to equilibrate to 37 ± 0.5 °C.

Place one tablet in each vessel.

Start the apparatus and withdraw a sample (e.g., 10 mL) from each vessel at the specified

time points.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Filter the samples immediately.

Analyze the samples for dissolved piperazine phosphate using a validated analytical

method (e.g., HPLC).

Calculate the percentage of drug dissolved at each time point.

Hygroscopicity Testing by Dynamic Vapor Sorption
(DVS)
Objective: To assess the hygroscopic nature of piperazine phosphate.

Apparatus and Conditions:

Instrument: Dynamic Vapor Sorption (DVS) Analyzer

Temperature: 25 °C

Relative Humidity (RH) Program:

Drying at 0% RH until a stable weight is achieved.

Stepwise increase in RH from 0% to 90% in 10% increments.

Stepwise decrease in RH from 90% to 0% in 10% increments.
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Equilibrium Criterion: dm/dt ≤ 0.002% per minute.

Procedure:

Place a known mass of piperazine phosphate (e.g., 10 mg) in the DVS sample pan.

Start the pre-defined RH program.

The instrument will automatically measure the change in mass as a function of RH.

Plot the percentage change in mass against the target RH to generate a sorption-desorption

isotherm.

Classify the hygroscopicity based on the water uptake at a specific RH (e.g., 80% RH)

according to pharmacopeial or internal standards.

Pharmacokinetics and Bioavailability
Piperazine is readily absorbed from the gastrointestinal tract. Following oral administration, it is

partly metabolized and excreted primarily in the urine.[22] While specific oral bioavailability data

for piperazine phosphate in preclinical models is not widely published, studies on other

piperazine salts and the parent compound in various species can provide valuable insights. For

instance, in pigs administered piperazine dihydrochloride, approximately 56% of the dose was

excreted in the urine within seven days, with 46% excreted in the first 24 hours, indicating

significant absorption.[13] In children, the bioavailability of piperazine can range from 70-85%.

[23][24]

Conclusion
Piperazine phosphate is a crucial salt form of piperazine used in the pharmaceutical industry.

A thorough understanding of its physicochemical properties, synthesis, stability, and analytical

methodologies is essential for the development of safe, effective, and stable drug products.

This technical guide provides a foundational understanding and detailed experimental protocols

to aid researchers and drug development professionals in their work with this important

compound. Further research to generate more specific quantitative data on the solubility,

stability, and bioavailability of piperazine phosphate would be beneficial to the scientific

community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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